molecular formula C15H12N4O3 B6006832 [(E)-(4-anilino-5-cyano-6-oxo-1H-pyridin-3-yl)methylideneamino] acetate

[(E)-(4-anilino-5-cyano-6-oxo-1H-pyridin-3-yl)methylideneamino] acetate

Cat. No.: B6006832
M. Wt: 296.28 g/mol
InChI Key: CDXOOZZVVXVFDY-GIJQJNRQSA-N
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Description

[(E)-(4-anilino-5-cyano-6-oxo-1H-pyridin-3-yl)methylideneamino] acetate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a pyridine ring substituted with an anilino group, a cyano group, and an oxo group, along with an acetate ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-(4-anilino-5-cyano-6-oxo-1H-pyridin-3-yl)methylideneamino] acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Core: The pyridine ring can be synthesized through a condensation reaction involving appropriate starting materials such as 3-cyanopyridine and aniline.

    Functional Group Introduction: The introduction of the anilino group can be achieved through nucleophilic substitution reactions. The cyano and oxo groups can be introduced via electrophilic substitution reactions.

    Formation of the Acetate Ester: The final step involves the esterification of the pyridine derivative with acetic acid or acetic anhydride under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the anilino group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

[(E)-(4-anilino-5-cyano-6-oxo-1H-pyridin-3-yl)methylideneamino] acetate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of [(E)-(4-anilino-5-cyano-6-oxo-1H-pyridin-3-yl)methylideneamino] acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • **[(E)-(4-anilino-5-cyano-6-oxo-1H-pyridin-3-yl)methylideneamino] benzoate
  • **[(E)-(4-anilino-5-cyano-6-oxo-1H-pyridin-3-yl)methylideneamino] propionate

Uniqueness

[(E)-(4-anilino-5-cyano-6-oxo-1H-pyridin-3-yl)methylideneamino] acetate is unique due to its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity. The presence of the acetate ester group, in particular, influences its solubility and interaction with biological membranes, making it a valuable compound for various applications.

Properties

IUPAC Name

[(E)-(4-anilino-5-cyano-6-oxo-1H-pyridin-3-yl)methylideneamino] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O3/c1-10(20)22-18-9-11-8-17-15(21)13(7-16)14(11)19-12-5-3-2-4-6-12/h2-6,8-9H,1H3,(H2,17,19,21)/b18-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDXOOZZVVXVFDY-GIJQJNRQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)ON=CC1=CNC(=O)C(=C1NC2=CC=CC=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O/N=C/C1=CNC(=O)C(=C1NC2=CC=CC=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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